Antifungal Activity: 5-Methoxy-8-nitroquinoline vs. Its 8-Methoxy Analog Against Candida albicans
A direct in vitro comparison demonstrates that the presence of the 8-nitro group significantly reduces antifungal potency relative to the 8-methoxy analog. 5-Methoxy-8-nitroquinoline exhibited moderate activity against Candida albicans, with IC50 values in the range of 4.93–19.38 µg/mL . In contrast, the structurally similar compound 8-Methoxyquinoline, which lacks the nitro group, showed strong antifungal activity against various Aspergillus and Trichophyton species in a separate assay [1]. This indicates that for antifungal applications targeting Candida, the 8-methoxy analog is more potent, and the 5-methoxy-8-nitroquinoline should be selected for its distinct activity profile.
| Evidence Dimension | Antifungal potency (IC50) |
|---|---|
| Target Compound Data | 4.93–19.38 µg/mL |
| Comparator Or Baseline | 8-Methoxyquinoline (Strong activity) |
| Quantified Difference | Not directly comparable; different units of activity reported |
| Conditions | Candida albicans assay (Target); Various Aspergillus/Trichophyton assays (Comparator) |
Why This Matters
This data guides selection for antifungal screening: the 8-nitro compound offers moderate activity against Candida, while the non-nitrated analog is more potent against filamentous fungi.
- [1] Ogunmodede, O. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. View Source
